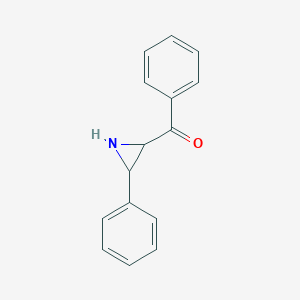

2-benzoyl-3-phenylaziridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(3-phenylaziridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHPZGRFOCEHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304731 | |

| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51659-21-3 | |

| Record name | NSC167104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzoyl 3 Phenylaziridine and Its Analogues

Direct Aziridination Approaches to Access the Aziridine (B145994) Ring System

Direct aziridination involves the formal addition of a nitrene or its equivalent across a carbon-carbon double bond, typically that of an olefin. This [2+1] cycloaddition is a powerful and atom-economical method for forming the three-membered ring system. For the synthesis of 2-benzoyl-3-phenylaziridine, the logical olefin precursor is chalcone (1,3-diphenyl-2-propen-1-one).

Catalytic Aziridination of Olefins with Nitrene Equivalents

The transfer of a nitrogen atom to an alkene can be efficiently achieved using various nitrene precursors, often facilitated by a catalyst. These reactions can be highly stereospecific, with the geometry of the starting olefin dictating the stereochemistry of the resulting aziridine. nih.gov

Transition metal catalysis is a well-established and powerful method for the direct aziridination of alkenes. Catalysts based on rhodium, copper, iron, and cobalt have been extensively studied for their ability to mediate nitrene transfer from various sources to olefins. researchgate.net The general mechanism involves the formation of a metal-nitrene (or metal-nitrenoid) intermediate, which then reacts with the alkene.

Rhodium(II) complexes, such as dirhodium(II) acetate (Rh₂(OAc)₄) and dirhodium(II) caprolactamate, are particularly effective for catalyzing the aziridination of olefins using aminating agents like O-(sulfonyl)hydroxylamines. nih.govorganic-chemistry.org Iron catalysis, utilizing simple iron(II) sources, offers a more economical and environmentally benign alternative, proving efficient for the aziridination of both styrenes and aliphatic alkenes with hydroxylamine derivatives. rsc.org These reactions can provide a wide range of N-substituted aziridines.

The choice of metal, its ligand environment, and the nitrene source can significantly influence the reaction's efficiency and selectivity. For instance, copper-catalyzed reactions using PhI=O as an oxygen atom donor for the in-situ generation of a nitrene precursor have been shown to be highly efficient. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Aziridination of Olefins

| Catalyst | Olefin Substrate | Nitrene Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(esp)₂ | Cyclooctene | 4-nitroaniline/PIFA | N-(4-nitrophenyl)-9-azabicyclo[6.1.0]nonane | High | nih.gov |

| Iron(II) triflate | Styrene | O-acylhydroxylamine | 2-phenyl-N-acylaziridine | up to 89% | rsc.org |

This table presents illustrative data from studies on related systems, as specific data for this compound was not detailed in the provided search results.

In addition to metal-based systems, organocatalysts have emerged as a viable alternative for promoting aziridination reactions. digitellinc.com These metal-free approaches offer advantages in terms of cost, toxicity, and ease of handling. For example, Brønsted acids such as pyridinium triflate have been shown to catalyze the cis-selective synthesis of 3-aryl aziridine-2-carboxylates from imines and diazo compounds, a related transformation. nih.gov

Another metal-free approach involves the use of iodine-based catalysts. A combination of I₂ and tetrabutylammonium iodide (TBAI) can promote the aziridination of styrene derivatives with N-tosyliminophenyliodinane (PhI=NTs). organic-chemistry.org This system is believed to generate TBAI₃ and N,N-diiodotosylamide in situ as the active catalytic and aziridinating species, respectively. organic-chemistry.org

Reactions of Imines with Carbene Precursors

An alternative to the aziridination of olefins is the reaction of imines with a carbene source. This method is one of the most explored routes for synthesizing 3-arylated aziridines. nih.govmdpi.com The reaction constitutes a [2+1] cycloaddition between the C=N bond of the imine and the carbene.

The most common carbene precursors are diazo compounds, such as ethyl diazoacetate (EDA). mdpi.com The reaction can be catalyzed by various Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), which promotes the formation of aziridine esters from imino esters and phenyldiazomethane in good yields. mdpi.com This approach allows for the synthesis of highly functionalized aziridines. Other carbene precursors include active methylene compounds and various ylides derived from guanidinium, ammonium, or sulfonium salts. mdpi.com

Table 2: Aziridination of Imines with Carbene Sources

| Imine Substrate | Carbene Source | Catalyst | Product Stereochemistry | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzylidene-aniline | Ethyl diazoacetate | BF₃·OEt₂ | cis/trans mixture | Good | mdpi.com |

This table presents representative examples of the reaction type.

Intramolecular Cyclization Strategies for Aziridine Formation

Intramolecular cyclization provides a reliable pathway to the aziridine ring by forming one of the C-N bonds from an appropriately functionalized acyclic precursor.

Cyclization of Haloamines

The intramolecular nucleophilic substitution (SN2) of haloamines is a classical and effective method for aziridine synthesis. youtube.com This reaction involves a 3-exo-tet cyclization where the nitrogen atom of an amine displaces a halide from an adjacent carbon atom. The precursor is typically a β-haloamine (e.g., a 2-halo-1-amino compound).

This method is stereospecific; the stereochemistry of the starting haloamine dictates the stereochemistry of the final aziridine product. For example, the synthesis of N-substituted cis-2-aryl-3-alkylaziridines can be achieved by the reaction of α,α-dichloroalkyl aryl ketimines with a reducing agent like lithium aluminum hydride. researchgate.net The proposed mechanism involves the reduction of the imine followed by an intramolecular displacement of a chloride ion to form the aziridine ring. researchgate.net

Stereoselective Cyclization of Amino Alcohols

The stereoselective cyclization of 1,2-amino alcohols is a well-established method for the synthesis of aziridines. This transformation typically involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution by the amino group. The stereochemistry of the resulting aziridine is directly related to the stereochemistry of the starting amino alcohol.

One of the most common methods for this cyclization is the Mitsunobu reaction. nih.govmissouri.edu This reaction allows for the conversion of β-amino alcohols to aziridines with inversion of configuration at the carbon atom bearing the hydroxyl group. missouri.edunih.gov The reaction proceeds by activating the alcohol with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The resulting alkoxyphosphonium salt is then displaced by the neighboring amino group in an intramolecular Sₙ2 reaction to form the aziridine ring.

For the synthesis of this compound analogues, this would involve a starting material such as a 2-amino-1-phenyl-1,3-diol derivative. The stereochemical outcome of the cyclization is dependent on the relative stereochemistry of the amino and hydroxyl groups in the precursor. For example, the cyclization of an erythro amino alcohol will lead to a trans-aziridine, while a threo amino alcohol will yield a cis-aziridine. This stereospecificity is a key advantage of this method for controlling the diastereoselectivity of the aziridination.

While the Mitsunobu reaction is a powerful tool, other methods for the cyclization of amino alcohols include the Wenker synthesis, which involves the formation of a sulfate ester followed by base-induced cyclization, and other methods that convert the hydroxyl group into a good leaving group. wikipedia.org

Table 1: Stereoselective Cyclization of Amino Alcohols for Aziridine Synthesis

| Starting Material Stereochemistry | Product Stereochemistry | Reagents | Reference |

|---|---|---|---|

| erythro-amino alcohol | trans-aziridine | PPh₃, DEAD/DIAD | missouri.edunih.gov |

| threo-amino alcohol | cis-aziridine | PPh₃, DEAD/DIAD | missouri.edunih.gov |

| 1,2-amino alcohol | Aziridine | Chlorosulfonic acid, NaOH | organic-chemistry.org |

Reduction-Based Synthetic Routes to this compound Derivatives

Reduction-based methods offer alternative pathways to aziridines from starting materials containing nitrogen-oxygen bonds. These routes often involve the reductive cyclization of precursors where the aziridine ring is formed concurrently with the reduction of a functional group.

Reduction of Ketoximes and O-Substituted Oxime Derivatives

The reduction of ketoximes and their O-substituted derivatives can lead to the formation of aziridines. The reaction is believed to proceed through the formation of an intermediate that undergoes intramolecular cyclization. The stereochemical outcome of this reaction can be influenced by the geometry of the starting oxime (E/Z isomers) and the reducing agent employed. colab.ws

Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this transformation. colab.ws The reduction of α-halo ketoximes or β-hydroxy ketoximes can lead to the formation of the aziridine ring. For the synthesis of this compound derivatives, a potential precursor would be a β-hydroxy ketoxime derived from a chalcone. The reduction would simultaneously reduce the oxime functionality and induce cyclization to the aziridine.

The stereochemistry of the resulting aziridine is influenced by the stereochemistry of the starting material and the reaction conditions. The reduction of oximes can sometimes lead to the formation of primary amines as byproducts, and controlling the chemoselectivity to favor aziridine formation is a key challenge. researchgate.net

Reduction of Isoxazolines

Isoxazolines, which are five-membered heterocyclic compounds containing a nitrogen-oxygen bond, can be reductively cleaved and cyclized to form aziridines. This transformation provides a route to substituted aziridines from readily available starting materials, as isoxazolines can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes.

The reduction of isoxazolines to aziridines is often carried out using reducing agents like lithium aluminum hydride (LiAlH₄). For the synthesis of this compound, a suitable precursor would be a 3-phenyl-5-benzoyl-isoxazoline. The reductive ring contraction of this isoxazoline would yield the desired aziridine. The stereochemistry of the substituents on the isoxazoline ring influences the stereochemistry of the final aziridine product.

Chiral Synthesis and Stereocontrol in this compound Preparation

The development of chiral and stereocontrolled methods for the synthesis of this compound is of high interest due to the importance of enantiomerically pure compounds in various applications. These methods aim to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the two stereocenters in the aziridine ring.

Enantioselective Synthesis

Enantioselective synthesis of this compound and its analogues has been successfully achieved through the asymmetric aziridination of chalcones (1,3-diaryl-2-propen-1-ones). This approach involves the reaction of a chalcone derivative with a nitrogen source in the presence of a chiral catalyst.

Copper(I) complexes with chiral ligands have proven to be effective catalysts for this transformation. For instance, the use of a novel 1,8-bisoxazolinylanthracene (AnBOX) ligand in combination with copper(I) trifluoromethanesulfonate (CuOTf) has been shown to catalyze the aziridination of chalcones with high enantioselectivity, affording the corresponding N-tosylaziridines in up to >99% enantiomeric excess (ee). researchgate.net

Another effective class of ligands are bisoxazolines (BOX). The enantioselectivity of the Cu(I)-catalyzed aziridination of chalcones can be tuned by modifying the structure of the BOX ligand. For example, using a trans-1,2-cyclohexane-linked bisoxazoline ligand, good to excellent enantioselectivities have been achieved in the synthesis of this compound derivatives. nih.gov

Table 2: Enantioselective Aziridination of Chalcones

| Catalyst/Ligand | Nitrogen Source | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CuOTf / AnBOX | PhI=NTs | Chalcones | Up to >99% | researchgate.net |

| CuOTf / trans-1,2-cyclohexane-linked bisoxazoline | PhI=NTs | Chalcones | Good to excellent | nih.gov |

Diastereoselective Synthesis

In addition to enantioselectivity, controlling the diastereoselectivity of the aziridination reaction is crucial. For this compound, two diastereomers are possible: cis and trans, referring to the relative orientation of the benzoyl and phenyl groups on the aziridine ring.

Many of the catalytic aziridination reactions of chalcones exhibit high diastereoselectivity, typically favoring the formation of the trans-isomer. The visible light photoredox-mediated aziridination of chalcones with iminoiodinanes, for example, has been reported to afford trans-aziridine products exclusively. nih.gov This high diastereoselectivity is attributed to the reaction mechanism, which proceeds through a nitrene radical anion intermediate.

The inherent thermodynamic stability of the trans-isomer, where the two bulky substituents are on opposite sides of the three-membered ring, often contributes to the observed diastereoselectivity. The choice of catalyst, solvent, and reaction conditions can also influence the diastereomeric ratio of the product.

Emerging Synthetic Approaches to this compound

The synthesis of this compound and its analogues, a class of compounds known as 2-aroyl-3-arylaziridines, has been an area of active research. These molecules serve as versatile building blocks in organic synthesis due to the strained three-membered ring, which can be opened to yield a variety of functionalized amine derivatives. While traditional methods for aziridination are well-established, recent research has focused on developing more efficient, selective, and sustainable "emerging" methodologies. These modern approaches often employ novel catalytic systems to achieve high levels of stereoselectivity, providing access to specific isomers of the target molecule. Key emerging areas include advanced metal-catalyzed reactions and organocatalytic asymmetric aziridinations.

Catalytic Asymmetric Aziridination of Chalcones

One of the most prominent emerging strategies for synthesizing chiral 2-aroyl-3-arylaziridines is the catalytic asymmetric aziridination of α,β-unsaturated ketones, commonly known as chalcones. This method involves the transfer of a nitrogen atom to the double bond of the chalcone precursor. The novelty lies in the use of sophisticated chiral catalysts that can control the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee).

Recent advancements have seen the development of novel copper complexes that are highly effective for this transformation. For instance, a catalyst system employing copper(I) trifluoromethanesulfonate (CuOTf) in conjunction with a novel chiral backbone ligand, 1,8-bis(oxazolinyl)anthracene (AnBOX), has demonstrated remarkable efficiency and enantioselectivity in the aziridination of various chalcone derivatives. rsc.org This reaction typically uses [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrogen source.

The reaction proceeds with high yields and excellent enantioselectivities, often exceeding 99% ee. A notable feature of the AnBOX-Cu(I) system is that it often produces the opposite enantiomer compared to more traditional bis(oxazoline) ligands, providing a complementary tool for synthetic chemists. rsc.org The scope of this method is broad, accommodating a range of substituents on both aromatic rings of the chalcone substrate.

Table 1: Asymmetric Aziridination of Chalcones using AnBOX-Cu(I) Catalyst

Similarly, C3-symmetric tripodal tris(oxazoline) (TripTOX) ligands have been successfully applied in the copper-catalyzed aziridination of chalcones, again using PhI=NTs as the nitrene source, further expanding the toolkit for asymmetric synthesis in this area. nih.gov

Organocatalytic Aza-Darzens and Related Reactions

The aza-Darzens reaction, which involves the coupling of an imine with an enolate or a related nucleophile, represents another powerful route to aziridines. Emerging approaches in this area focus on the use of small organic molecules as catalysts to control the stereoselectivity of the reaction. This avoids the use of metals, aligning with the principles of green chemistry.

Asymmetric variations of the aza-Darzens reaction are particularly valuable for producing trisubstituted aziridines like this compound. nih.gov For instance, the reaction between N-diphenylphosphinyl imines and α-bromoesters can be mediated by chiral auxiliaries or catalysts to yield chiral 3-arylaziridine-2-carboxamide derivatives with high diastereoselectivity. nih.gov

Another emerging strategy is the catalytic asymmetric imino Corey-Chaykovsky reaction. This method uses a chiral sulfide as an organocatalyst to generate a sulfur ylide in situ. The ylide then reacts with an imine to form the aziridine ring. Tetrahydrothiophene-based chiral sulfides, for example, have been employed as effective organocatalysts for the asymmetric aziridination of imines with benzyl bromide, achieving excellent enantioselectivities (95–98% ee) for the synthesis of diaryl aziridines. usc.edursc.org

Table 2: Organocatalytic Asymmetric Imino Corey-Chaykovsky Reaction

Three-Component Synthesis Strategies

Multi-component reactions (MCRs) are emerging as highly efficient methods for the synthesis of complex molecules from simple starting materials in a single step. For aziridines, three-component strategies are being developed that combine an aldehyde, an amine, and a carbene precursor. While specific examples leading directly to this compound are still developing, the general approach is promising. A sequential three-component process starting from 3-arylmethylene-2,5-piperazinediones has been described for the diastereoselective generation of N-unprotected, trisubstituted aziridines under mild conditions. beilstein-journals.orgnih.govnih.gov This highlights the potential of MCRs to rapidly build molecular complexity and provide access to highly functionalized aziridine scaffolds.

Reactivity Profiles and Mechanistic Insights of 2 Benzoyl 3 Phenylaziridine

Ring-Opening Reactions of 2-Benzoyl-3-phenylaziridine

The inherent ring strain of the aziridine (B145994) moiety in this compound makes it susceptible to cleavage by a variety of reagents. These reactions are broadly categorized into nucleophilic and electrophilic ring-opening pathways, each offering distinct routes to functionalized acyclic amine derivatives.

Nucleophilic Ring Opening Reactions

In these reactions, a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regiochemical and stereochemical outcomes of these reactions are influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the presence of catalysts.

The nucleophilic ring-opening of unsymmetrical aziridines like this compound can, in principle, occur at either C2 or C3. The regioselectivity is a product of competing electronic and steric factors. The phenyl group at C3 can stabilize a developing positive charge in a transition state with SN1 character, while the benzoyl group at C2 is strongly electron-withdrawing, potentially activating this position toward nucleophilic attack.

Research on the closely related cis-2-benzoyl-1-benzyl-3-phenylaziridine has provided significant mechanistic insight. In its thermal reaction with dimethyl phosphite (B83602), nucleophilic attack occurs exclusively at the C3 carbon (the carbon bearing the phenyl group). thieme-connect.dersc.org This regioselectivity suggests that the attack happens at the benzylic position, leading to the cleavage of the C2-C3 bond. thieme-connect.dersc.org

From a stereochemical perspective, nucleophilic ring-opening reactions of aziridines typically proceed through an SN2 mechanism. nih.gov This pathway involves the backside attack of the nucleophile relative to the C-N bond, resulting in an inversion of the configuration at the carbon center being attacked. This stereospecificity is a crucial feature in asymmetric synthesis, allowing for the controlled formation of chiral amino compounds.

Table 1: Nucleophilic Ring-Opening of a this compound Derivative

| Substrate | Nucleophile | Conditions | Site of Attack | Product | Ref |

|---|

Lewis acids play a crucial role in activating the aziridine ring towards nucleophilic attack. They can coordinate with the lone pair of electrons on the nitrogen atom, increasing the ring strain and enhancing the electrophilicity of the ring carbons. Alternatively, coordination to the carbonyl oxygen of the benzoyl group can also activate the molecule. This activation facilitates ring-opening by weaker nucleophiles that might be unreactive otherwise.

For instance, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are known to be effective catalysts for the ring-opening of N-acyl aziridines. thieme-connect.deresearchgate.net The coordination of the Lewis acid polarizes the C-N bonds, making the ring more susceptible to cleavage. While specific studies detailing the Lewis acid-promoted ring-opening of this compound with various nucleophiles are not extensively documented in the reviewed literature, it is a well-established strategy for activated aziridines. In some complex transformations, such as [3+2] ring-expansion reactions, a Lewis acid can initiate the reaction of this compound through the cleavage of the C-N bond. researchgate.net

Transition metal catalysts offer a powerful and versatile platform for the ring-opening of aziridines, often providing unique reactivity and selectivity. thieme-connect.de Catalysts based on palladium, copper, rhodium, and nickel have been widely employed. These reactions can proceed through various mechanisms, including oxidative addition of the catalyst to a C-N bond, leading to the formation of a metallo-amido intermediate that can then react with a nucleophile.

For example, palladium(0) complexes are known to catalyze the ring-opening of certain aziridines. thieme-connect.de Similarly, copper catalysts have been utilized in reactions forming acylaziridines.

In the context of 2-benzoyl-3-phenylaziridines, their reactivity with (1H-tetrazol-5-yl)-allenes has been explored. acs.org These reactions, which proceed under thermal conditions, lead to the formation of tetrasubstituted pyrroles via a C-N bond cleavage, demonstrating a more complex transformation than a simple nucleophilic addition. acs.org The outcome of these reactions can be dependent on the substituents on both the aziridine and the allene (B1206475). acs.org

Table 2: Transition Metal-Associated Reactions of this compound Derivatives

| Aziridine Derivative | Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| cis-1-Benzyl-2-benzoyl-3-phenylaziridine | (1H-tetrazol-5-yl)-allene | Toluene, reflux | Pyrrole | acs.org |

The hydrolysis of the aziridine ring, typically under acidic conditions, is a fundamental reaction that leads to the formation of valuable β-amino alcohols. Acid-catalyzed hydrolysis of related aziridines has been shown to produce amino alcohol derivatives such as β-phenylserine. researchgate.net The reaction proceeds by protonation of the aziridine nitrogen, followed by the attack of water as a nucleophile. This process results in the formation of a 1,2-amino alcohol. The regioselectivity of the water attack would determine the final product structure. Given the electronic properties of this compound, this reaction provides a direct route to functionalized amino alcohol scaffolds.

Electrophilic Ring Opening Reactions

In contrast to nucleophilic ring-opening, electrophilic ring-opening reactions are initiated by the attack of an electrophile on the aziridine. The most common example is acid catalysis, where a proton (H⁺) acts as the electrophile.

The mechanism begins with the protonation of the basic nitrogen atom, forming a highly strained and reactive aziridinium ion. chimia.ch This intermediate is significantly more electrophilic than the neutral aziridine. A nucleophile present in the medium then attacks one of the ring carbons, leading to ring cleavage. The regioselectivity of the nucleophilic attack on the aziridinium ion is a key consideration. The attack generally occurs at the carbon atom that can best stabilize a positive charge, which is often the more substituted or benzylic carbon (C3). This pathway is mechanistically analogous to the acid-catalyzed ring-opening of epoxides. chimia.chkhanacademy.org This activation via an electrophile makes the ring susceptible to attack by even weak nucleophiles.

Cycloaddition Chemistry of this compound

The strained three-membered ring of this compound makes it a versatile precursor for various cycloaddition reactions. The ring strain facilitates ring-opening under thermal or photochemical conditions, leading to the formation of reactive intermediates that can be trapped by a range of dipolarophiles. This reactivity is central to the synthesis of complex nitrogen-containing heterocyclic systems.

Formal [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a cornerstone of the reactivity of this compound. This reaction involves the aziridine acting as a synthon for a three-atom component that reacts with a two-atom component (the dipolarophile) to form a five-membered ring. This powerful strategy allows for the construction of pyrrolidine (B122466) scaffolds with a high degree of stereocontrol. nih.gov

Azomethine ylides are key intermediates in the [3+2] cycloaddition reactions of aziridines. These ylides are 1,3-dipoles of the allyl anion type, possessing a C-N-C framework with four π electrons. mdpi.com The generation of these dipoles from this compound can proceed through two primary pathways involving the cleavage of either a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond of the aziridine ring.

While the thermal or photochemical ring-opening of 2-acyl- and 2-carboxy-substituted aziridines typically proceeds via cleavage of the C-C bond between the substituted carbons, the C-N bond cleavage pathway becomes significant under Lewis acid catalysis, particularly for N-activated aziridines such as N-sulfonylaziridines. nih.gov In this mechanism, the Lewis acid coordinates to the aziridine nitrogen, weakening the C-N bonds and facilitating heterolytic cleavage to form a stabilized carbocation and a nitrogen-centered anion. This process results in the formation of an azomethine ylide. For instance, the reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of BF₃·Et₂O generates an electron-poor 1,3-dipole for the synthesis of substituted pyrrolidines. researchgate.net The benzoyl group in this compound influences the mode of ring-opening, generally favoring C-C cleavage under neutral thermal conditions due to the stabilization of the resulting ylide by the carbonyl group. mdpi.com

Once generated, the azomethine ylide derived from this compound is highly reactive and can be trapped by a wide array of dipolarophiles. The most common reactions involve electron-deficient alkenes and alkynes, which lead to the formation of highly substituted pyrrolidines and dihydropyrroles, respectively. mdpi.com

Beyond simple alkenes, other dipolarophiles have been successfully employed:

Aldehydes: Thermal [3+2] cycloadditions between 2-benzoylaziridines and aromatic aldehydes yield oxazolidine (B1195125) derivatives. mdpi.com

Isothiocyanates: Lewis acid-mediated cycloadditions with N-sulfonylaziridines and isothiocyanates produce iminothiazolidine products with complete chemo- and regioselectivity. nih.gov

Heterocumulenes: Carbodiimides are also effective substrates in these Lewis acid-mediated [3+2] cycloadditions. nih.gov

Allenoates: While aziridines can participate in formal [3+2] cycloadditions, their reaction with allenoates in the presence of a phosphine catalyst can also proceed via a [3+3] annulation pathway, a different mode of reactivity that yields highly functionalized tetrahydropyridines. nih.gov

The choice of dipolarophile is critical in determining the structure of the final heterocyclic product, making this a versatile method for generating diverse molecular architectures.

Table 1: Examples of Dipolarophiles in Cycloaddition Reactions with Aziridine-Derived Azomethine Ylides

| Dipolarophile Class | Specific Example | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Aldehydes | Aromatic Aldehydes | Oxazolidines | [3+2] Cycloaddition | mdpi.com |

| Heterocumulenes | Allyl Isothiocyanate | Iminothiazolidines | Lewis Acid-Mediated [3+2] Cycloaddition | nih.gov |

| Heterocumulenes | Carbodiimides | Iminoimidazolidines | Lewis Acid-Mediated [3+2] Cycloaddition | nih.gov |

| Allenoates | γ-Substituted Allenoates | Tetrahydropyridines | Phosphine-Mediated [3+3] Annulation | nih.gov |

The regioselectivity of the cycloaddition is profoundly influenced by the nature of the substituent on the aziridine nitrogen (the N-substituent) and the specific reaction conditions employed.

N-Substituents:

N-Sulfonyl Groups: Electron-withdrawing groups like tosyl (Ts) or mesyl (Ms) activate the aziridine ring, often enabling reactions under milder conditions, such as Lewis acid catalysis. nih.gov These groups can significantly lower the activation energy for ring-opening. nih.gov In zinc(II) bromide-mediated cycloadditions, N-sulfonylaziridines bearing different electron-donating or electron-withdrawing groups on the sulfonyl ring react effectively, with reaction times increasing slightly for more electron-rich sulfonyl groups. nih.gov

N-Acyl and N-Alkyl Groups: In the context of Lewis acid-mediated cycloadditions with isothiocyanates, N-acyl aziridines were found to be unreactive, failing to furnish the desired heterocycles. Similarly, N-(n-decyl)-substituted aziridine was also unreactive under the same conditions. nih.gov This highlights the critical role of the N-substituent in modulating the electronic properties and reactivity of the aziridine ring.

N-H (Unprotected): Unprotected 2-phenylaziridine can participate effectively in these reactions, sometimes with improved reaction times compared to its N-sulfonylated counterparts, although yields may be slightly lower. nih.gov

Reaction Conditions:

Catalysts: The choice of Lewis acid can impact the stereoselectivity of the cycloaddition. For example, in the reaction of (R)-N-tosyl-2-phenylaziridine with allyl isothiocyanate, zinc(II) halides were tested, with zinc(II) chloride providing a higher enantiomeric excess (ee) compared to zinc(II) bromide. nih.gov

Solvents: For many concerted pericyclic reactions, solvent polarity has little effect on the reaction rate, which is consistent with a transition state that has minimal charge separation. slideshare.net

Temperature: Thermal conditions are often sufficient to induce C-C bond cleavage in 2-benzoylaziridines to form the azomethine ylide. mdpi.comrsc.org However, in phosphine-mediated annulations with allenoates, elevated temperatures can lead to product decomposition. nih.gov

Table 2: Effect of N-Substituents on Aziridine Reactivity in Lewis Acid-Mediated Cycloadditions

| N-Substituent | Reactivity | Notes | Reference |

|---|---|---|---|

| -SO₂R (Sulfonyl) | High | Well-tolerated under Lewis acid conditions; enables stereoselective reactions. | nih.gov |

| -H (Unprotected) | Moderate to High | Shows good reactivity, sometimes with faster reaction times than N-sulfonyl derivatives. | nih.gov |

| -COR (Acyl) | Unreactive | Fails to produce desired cycloadducts under tested Lewis acid conditions. | nih.gov |

| -Alkyl (e.g., n-decyl) | Unreactive | Does not participate in the cycloaddition under tested Lewis acid conditions. | nih.gov |

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles. mdpi.com The reaction involves a 4π-electron component, the 1,3-dipole, and a 2π-electron component, the dipolarophile. slideshare.net this compound serves as a stable precursor to a transient azomethine ylide, which functions as the 1,3-dipole. mdpi.com

The mechanism is generally considered to be a concerted process, meaning the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. slideshare.netsmu.edu This concerted nature means the reaction is stereospecific; the stereochemistry of the dipolarophile is retained in the final product. slideshare.net Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity and reactivity observed in these cycloadditions. Azomethine ylides are typically classified as HOMO-controlled or nucleophilic dipoles, meaning they react readily with electron-poor (electrophilic) alkenes. slideshare.net

Ring-opening annulation reactions represent a significant area of aziridine chemistry, providing pathways to more complex, fused, or bridged heterocyclic systems. researchgate.net These transformations involve an initial ring-opening of the aziridine, followed by an intramolecular cyclization (annulation) event.

A notable example is the phosphine-mediated [3+3] annulation of N-sulfonylated aziridines with allenoates. nih.gov This process is initiated by the addition of a phosphine to the allenoate, which ultimately leads to a vinylogous ylide intermediate. This intermediate then attacks the aziridine, causing a ring-opening at the β-carbon. A subsequent series of steps, including an intramolecular nucleophilic aromatic substitution, leads to the formation of a highly functionalized six-membered tetrahydropyridine ring. This demonstrates a departure from the more common [3+2] pathway and showcases the versatility of aziridines as three-carbon building blocks. nih.gov

In another example of ring-opening, the thermal reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite at 80 °C results in the exclusive cleavage of the C(2)-C(3) bond, leading to a linear aminoketone product rather than a cycloadduct. rsc.org This highlights that the ultimate outcome of aziridine ring-opening is highly dependent on the nucleophile and reaction conditions. Furthermore, Lewis acid-catalyzed intramolecular ring-opening benzannulations can be used to append a benzene ring onto an indole core, demonstrating another powerful application of ring-opening cyclizations. mdpi.com

Formal [3+2] Cycloaddition Reactions of this compound

Other Notable Transformations of this compound

Beyond the more common reactions, this compound and its derivatives undergo several other significant transformations, including deamination, reactions with phosphorus nucleophiles, and stereoisomeric isomerization. These reactions highlight the versatile reactivity of the strained aziridine ring and the influence of its substituents.

Deamination Reactions of this compound

The deamination of 2-benzoylaziridines to form trans-benzalacetophenones can be efficiently achieved at room temperature using ferrous iodide. oup.com This reaction proceeds smoothly for both cis and trans isomers of the starting aziridine, though the reaction times vary significantly between the two.

The reaction of trans-1-cyclohexyl-2-benzoyl-3-phenylaziridine with ferrous iodide, generated in situ from iodine and iron powder in a THF-MeOH solvent mixture, yields trans-benzalacetophenone in high yield within a short reaction time. oup.com Other trans-aziridines, such as those with different N-substituents or with a p-nitrophenyl group at the C3 position, also undergo this transformation effectively. In contrast, the deamination of cis-isomers, like cis-1-cyclohexyl-2-benzoyl-3-phenylaziridine, is considerably slower, requiring longer reaction periods to achieve satisfactory yields. oup.com

Notably, the product obtained from both cis and trans starting materials is exclusively the trans-isomer of benzalacetophenone. This observation, coupled with the fact that cis-benzalacetophenone does not isomerize to the trans-form under the same reaction conditions, suggests that the deamination does not follow a concerted pathway. oup.com

The results of the deamination of various 2-benzoylaziridines with ferrous iodide are summarized in the table below.

| Entry | Aziridine | Stereochemistry | R | Ar | Time (min) | Yield (%) |

| 1 | Ia | trans | Cyclohexyl | C₆H₅ | 10 | 94 |

| 2 | Ib | trans | Cyclohexyl | p-O₂NC₆H₄ | 10 | 92 |

| 3 | Ic | trans | Benzyl | C₆H₅ | 15 | 93 |

| 4 | IIa | cis | Cyclohexyl | C₆H₅ | 180 | 85 |

| 5 | IIb | cis | Cyclohexyl | p-O₂NC₆H₄ | 240 | 80 |

Abramov Reaction with Phosphorus Nucleophiles

The reaction of this compound with phosphorus nucleophiles can proceed via different pathways, depending on the reaction conditions. A notable transformation is the Abramov reaction, which involves the addition of a phosphite to a carbonyl group.

Specifically, the reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite can lead to the products of the Abramov reaction when cesium fluoride (B91410) (CsF) is employed as a catalyst. researchgate.net This reaction is highly diastereoselective, with a reported diastereomeric excess (de) of 92%. researchgate.net The Abramov reaction, in general, is the conversion of trialkyl phosphites to α-hydroxy phosphonates through their addition to carbonyl compounds. nih.gov The mechanism involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon. nih.gov

It is important to note that under different conditions, an alternative reaction pathway can dominate. For instance, the thermal addition of dimethyl phosphite to cis-2-benzoyl-1-benzyl-3-phenylaziridine at 80 °C results in the exclusive cleavage of the C(2)-C(3) bond of the aziridine ring, leading to a ring-opened aminoketone product, rather than the Abramov adduct. researchgate.net This highlights the influence of reaction conditions on the chemoselectivity of the reaction of this compound with phosphorus nucleophiles.

Isomerization and Epimerization of this compound Stereoisomers

The stereochemical configuration of this compound is a critical aspect of its reactivity. The existence of both cis and trans diastereomers, which can be isolated and studied independently, underscores the potential for isomerization and epimerization reactions. oup.com These processes involve the conversion of one stereoisomer into another.

The differential reactivity of cis and trans isomers, as seen in the deamination reactions where trans isomers react much faster than their cis counterparts, provides indirect evidence of the influence of stereochemistry on the molecule's stability and reaction pathways. oup.com While detailed mechanistic studies on the isomerization of this compound itself are not extensively covered in the provided context, the principles of stereoisomerism are fundamental to understanding its chemistry.

Isomerization processes in related heterocyclic systems often involve reversible pathways that lead to a thermodynamic equilibrium between the diastereomers. rsc.org Such transformations can be influenced by factors like temperature, solvent polarity, and the presence of catalysts. The ability to interconvert between stereoisomers, or to selectively form one over the other, is a key consideration in the synthetic application of chiral molecules like this compound.

Stereochemical Control and Enantioselective Transformations of 2 Benzoyl 3 Phenylaziridine

Principles of Asymmetric Induction in 2-Benzoyl-3-phenylaziridine Synthesis and Reactivity

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another during a chemical reaction. wikipedia.org This stereochemical control is guided by the influence of a chiral feature present in the substrate, reagent, catalyst, or reaction environment. wikipedia.org In the chemistry of this compound, which possesses two stereogenic centers at the C2 and C3 positions of the aziridine (B145994) ring, the principles of asymmetric induction are fundamental to controlling the stereochemical outcome of its synthesis and subsequent transformations.

There are several types of asymmetric induction applicable to this system:

Internal Asymmetric Induction: This relies on a pre-existing chiral center within the molecule to direct the formation of a new stereocenter. wikipedia.org In reactions of this compound derivatives, the existing stereochemistry at C2 and C3 can influence the stereochemical course of further modifications.

Relayed Asymmetric Induction: This involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org The auxiliary directs the stereoselective formation of the desired product before being removed.

External Asymmetric Induction: In this approach, a chiral catalyst or reagent interacts with the substrate in the transition state to favor the formation of one stereoisomer. wikipedia.org This is a highly efficient method for asymmetric synthesis. wikipedia.org

A specific example of these principles in action can be seen in the reactivity of derivatives formed from the ring-opening of this compound. For instance, the reduction of an aminoketone derived from cis-2-benzoyl-1-benzyl-3-phenylaziridine with sodium borohydride (B1222165) exhibits good diastereoselectivity as a result of 1,4-asymmetric induction. rsc.org

Diastereoselective Transformations of this compound

Diastereoselective transformations are reactions in which the existing chirality in a this compound derivative dictates the stereochemical outcome, leading to the preferential formation of one diastereomer. The rigid three-membered ring and the stereochemically defined substituents provide a platform for high levels of diastereocontrol in various reactions.

One notable example involves the reduction of a carbonyl group in a product derived from the ring-opening of cis-2-benzoyl-1-benzyl-3-phenylaziridine. While reduction with hydrogen over Pearlman's catalyst showed low diastereoselectivity, the use of sodium borohydride (NaBH₄) resulted in good diastereoselectivity (80% diastereomeric excess, de). rsc.org This selectivity is attributed to 1,4-asymmetric induction. rsc.org Furthermore, the Abramov reaction of the same aziridine derivative with dimethyl phosphite (B83602) in the presence of cesium fluoride (B91410) as a catalyst proceeds with very high diastereoselectivity, affording the product with a 92% de. rsc.org

| Reaction | Substrate | Reagent/Catalyst | Diastereomeric Excess (de) / Ratio (d.r.) | Reference |

| Carbonyl Reduction | Aminoketone from cis-2-benzoyl-1-benzyl-3-phenylaziridine | NaBH₄ | 80% de | rsc.org |

| Abramov Reaction | cis-2-benzoyl-1-benzyl-3-phenylaziridine | Dimethyl phosphite / CsF | 92% de | rsc.org |

| Alkylation | Alkyl-substituted aziridine | Pro-nucleophile | up to 30:1 d.r. | researchgate.net |

Role of Chiral Auxiliaries and Asymmetric Catalysis in this compound Chemistry

The synthesis of enantiomerically pure this compound and its derivatives often relies on the strategic use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org A common strategy involves reacting a prochiral substrate with a reagent bearing a chiral auxiliary. For example, enolates derived from pseudoephedrine amides can be used as chiral nucleophiles in reactions with aziridine electrophiles to achieve stereocontrol. researchgate.netwikipedia.org The stereochemical bias is imparted by the auxiliary, which directs the approach of the electrophile. wikipedia.org

Asymmetric Catalysis provides a powerful and atom-economical approach to enantioselective synthesis by using small amounts of a chiral catalyst to generate large quantities of a chiral product. wikipedia.org In the context of aziridine chemistry, catalytic asymmetric aziridination of imines is a key method for preparing optically active aziridines. msu.edu While specific catalysts for the direct asymmetric synthesis of this compound are not detailed in the provided sources, general strategies are well-established. These include the use of chiral Lewis acids to activate imines toward nucleophilic attack by diazo compounds. msu.edu Furthermore, chiral catalysts can be employed in subsequent transformations of the aziridine ring. For instance, magnesium catalysts generated in situ with chiral ligands like 3,3'-fluorinated-BINOL have been effective in mediating highly enantioselective ring-opening reactions of N-activated aziridines with nucleophiles. nih.gov Phase-transfer catalysis has also been employed to achieve high levels of asymmetric induction (up to 97% ee) in reactions involving aziridines. researchgate.net

Retention and Inversion of Configuration During Ring Opening Reactions

The ring-opening of aziridines is a synthetically valuable transformation that takes advantage of the inherent strain of the three-membered ring. illinois.eduresearchgate.net The stereochemical outcome of these reactions—whether they proceed with retention or inversion of configuration at the reacting carbon center—is dictated by the reaction mechanism.

Nucleophilic ring-opening reactions of aziridines typically proceed via an Sₙ2 mechanism. acs.org In this pathway, the nucleophile attacks the carbon atom from the side opposite to the C-N bond (the leaving group), resulting in an inversion of configuration at that stereocenter. acs.orgvedantu.comosaka-u.ac.jp This stereoinvertive outcome has been confirmed in several studies. For example, palladium-catalyzed cross-coupling reactions of 2-substituted aziridines proceed stereospecifically with inversion of configuration. acs.org Similarly, mechanistic studies involving the reaction of enantiopure 2-phenyl aziridine with 8-aminoquinoline-derived benzamides demonstrated that the C-C coupling occurs with inversion of configuration, supporting an Sₙ2-type ring-opening pathway. osaka-u.ac.jp

The regioselectivity of the nucleophilic attack (i.e., whether the attack occurs at the C2 or C3 position) is a critical factor that depends on the substituents on the aziridine ring and the nitrogen atom, as well as the reaction conditions. illinois.eduresearchgate.netnih.gov For this compound, the electronic and steric properties of the benzoyl and phenyl groups influence which carbon is more susceptible to attack. For example, the thermal reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite occurs exclusively at the C3 position, leading to the cleavage of the C2-C3 bond. rsc.org The predictable stereoinvertive nature of the Sₙ2 ring-opening makes chiral aziridines powerful building blocks for the synthesis of complex, enantiomerically pure nitrogen-containing molecules.

Stereochemistry of Cycloaddition Products Involving this compound

Substituted aziridines, such as this compound, can serve as precursors for azomethine ylides. These ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings like pyrrolidines. lookchem.com The stereochemistry of the starting aziridine is often transferred with high fidelity to the resulting cycloadduct.

A prime example is the thermal reaction of cis-1-benzyl-2-benzoyl-3-phenylaziridine with buta-2,3-dienoates (allenes). lookchem.com The aziridine undergoes a conrotatory electrocyclic ring opening to form an azomethine ylide, which is then trapped by the allene (B1206475) in a [3+2] cycloaddition. This process was found to be highly selective, yielding a 4-methylenepyrrolidine product as a single stereoisomer. lookchem.com The reaction demonstrated high site-, regio-, and stereoselectivity. lookchem.com

The stereochemical outcome of cycloaddition reactions is governed by the principles of orbital symmetry. libretexts.orgpressbooks.pub Concerted cycloadditions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, are typically suprafacial, meaning that the new sigma bonds are formed on the same face of the reacting π-systems. libretexts.org This concerted mechanism ensures that the relative stereochemistry of the substituents on the reactants is maintained in the product. libretexts.orglibretexts.org The initial stereochemistry of the aziridine (cis or trans) directly influences the geometry of the intermediate azomethine ylide and, consequently, the stereochemistry of the final pyrrolidine (B122466) product. This was highlighted by the different reactivities observed between cis- and trans-2-benzoyl-1-cyclohexyl-3-phenylaziridines in their reactions with allenes. lookchem.com

X-ray Crystallographic Studies for Absolute and Relative Stereochemistry Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. researchgate.net It provides precise data on bond lengths, bond angles, and torsional angles, allowing for the definitive assignment of both the relative and absolute stereochemistry of chiral molecules like this compound and its derivatives. researchgate.netnih.goveurjchem.com

In the study of stereoselective reactions, X-ray analysis serves as the ultimate proof of structure and stereochemical configuration for starting materials, intermediates, and products. For instance, prior to investigating its cycloaddition reactivity, the structure of cis-1-benzyl-2-benzoyl-3-phenylaziridine was determined by X-ray crystallography to unequivocally establish its cis relative stereochemistry. lookchem.com This foundational analysis was crucial for interpreting the stereochemical outcome of the subsequent reactions.

The crystal structure reveals how molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding and π-π stacking, which can stabilize the crystal lattice. researchgate.netnih.govmdpi.com For complex molecules with multiple stereocenters, such as the products of diastereoselective or enantioselective reactions involving this compound, X-ray crystallography is often the only method that can provide a conclusive structural assignment, thereby validating the efficacy of the stereocontrolled synthetic method.

Applications of 2 Benzoyl 3 Phenylaziridine As a Versatile Synthetic Intermediate

Synthesis of Diverse Nitrogen-Containing Heterocycles

The reactivity of 2-benzoyl-3-phenylaziridine allows for its transformation into a range of larger, more complex heterocyclic systems. The electron-withdrawing benzoyl group activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack and facilitating its use in cycloaddition reactions.

The synthesis of pyrroles and their saturated or partially saturated analogs, pyrrolidines, can be achieved from this compound through several synthetic strategies. One notable method involves the photochemical reaction of benzoylaziridines with dipolarophiles such as dimethyl acetylenedicarboxylate (DMAD). This reaction is believed to proceed through the formation of an azomethine ylide intermediate upon photolysis, which then undergoes a [3+2] cycloaddition with the alkyne to furnish the corresponding pyrrole derivative.

Furthermore, functionalized pyrrolidines can be synthesized via the reaction of this compound with electron-deficient alkenes. This transformation also proceeds through an azomethine ylide intermediate, which is trapped by the alkene in a [3+2] cycloaddition to yield the pyrrolidine (B122466) ring system. The stereochemistry of the starting aziridine often influences the stereochemical outcome of the final product.

While direct ring expansion of this compound to piperidines is not a commonly reported transformation, a multi-step sequence involving regioselective ring-opening followed by intramolecular cyclization can provide access to these six-membered heterocycles. The strategy relies on the nucleophilic opening of the aziridine ring at either the C2 or C3 position by a nucleophile that also contains a tethered electrophilic or nucleophilic site. Subsequent intramolecular reaction then leads to the formation of the piperidine or a functionalized pyrrolidine ring. The regioselectivity of the initial ring-opening is a critical factor and can be influenced by the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids.

For instance, the introduction of a three-carbon chain with a suitable leaving group at one end via nucleophilic attack on the aziridine could set the stage for a subsequent intramolecular cyclization to form a piperidine ring. Similarly, a tethered nucleophile could lead to the formation of a functionalized pyrrolidine.

This compound is a precursor for the synthesis of five-membered heterocycles containing an additional heteroatom, such as oxazolidinones and thiazolidine-2-thiones. The formation of oxazolidinones can be achieved through a formal [3+2] cycloaddition reaction between the aziridine and an isocyanate. This reaction is often catalyzed and proceeds via the nucleophilic attack of the aziridine nitrogen onto the carbonyl carbon of the isocyanate, followed by an intramolecular ring-opening of the aziridine by the resulting oxygen anion.

In a similar fashion, thiazolidine-2-thiones can be prepared by reacting this compound with carbon disulfide. The reaction likely proceeds through a similar mechanism involving the initial nucleophilic attack of the aziridine nitrogen on the carbon of CS₂, followed by an intramolecular ring-opening cyclization. Amidato lanthanide amides have been reported to catalyze the cycloaddition of aziridines with carbon disulfide under mild conditions to provide thiazolidine-2-thiones in good yields organic-chemistry.org.

| Reactant | Product | Conditions | Yield |

| Phenyl isocyanate | 5-Benzoyl-4,5-diphenyl-1,3-oxazolidin-2-one | Catalytic | - |

| Carbon disulfide | 5-Benzoyl-4-phenylthiazolidine-2-thione | Catalytic organic-chemistry.org | Good organic-chemistry.org |

Data is representative of typical reactions of activated aziridines and may require optimization for this compound.

The ring-opening of this compound with various nucleophiles provides a direct route to β-functionalized alkylamines. The regioselectivity of this reaction is of paramount importance. A highly relevant study on the reactivity of cis-2-benzoyl-1-benzyl-3-phenylaziridine with phosphorus nucleophiles demonstrated exclusive attack at the C3 position, leading to a C2-C3 bond cleavage rsc.org. This resulted in the formation of a β-amino ketone, a key β-functionalized alkylamine derivative. The reaction with dimethyl phosphite (B83602) at 80 °C proceeded with high regioselectivity rsc.org.

This ring-opening strategy can be extended to a variety of other nucleophiles, including organometallic reagents, thiols, and halides, to introduce a wide range of functional groups at the β-position to the nitrogen atom.

| Nucleophile | Product | Conditions | Diastereomeric Excess (de) |

| Dimethyl phosphite | Dimethyl (2-(benzyl(1-oxo-1,3-diphenylpropan-2-yl)amino)ethyl)phosphonate | 80 °C, thermal rsc.org | - |

| Dimethyl phosphite | Dimethyl (1-hydroxy-1-(phenyl(3-phenyl-1-(phenylmethyl)aziridin-2-yl)methyl)propyl)phosphonate | CsF catalyst rsc.org | 92% rsc.org |

Data from a study on cis-2-benzoyl-1-benzyl-3-phenylaziridine rsc.org.

Given that this compound can be prepared in an enantiomerically enriched form, its stereoselective ring-opening provides a powerful tool for the synthesis of chiral amines and amino alcohols. The reduction of the β-amino ketone, obtained from the ring-opening of the aziridine as described in the previous section, yields a chiral amino alcohol. The diastereoselectivity of this reduction is crucial for controlling the final stereochemistry of the product.

In the study of the ring-opened product of cis-2-benzoyl-1-benzyl-3-phenylaziridine, reduction of the carbonyl group was investigated rsc.org. Reduction with sodium borohydride (B1222165) (NaBH₄) showed good diastereoselectivity (80% de) due to 1,4-asymmetric induction, whereas reduction with hydrogen over Pearlman's catalyst resulted in low diastereoselectivity (20% de) rsc.org. This highlights the importance of the choice of reducing agent in controlling the stereochemical outcome.

| Substrate | Reducing Agent | Product | Diastereomeric Excess (de) |

| β-Amino ketone | H₂, Pearlman's catalyst | β-Amino alcohol | 20% rsc.org |

| β-Amino ketone | NaBH₄ | β-Amino alcohol | 80% rsc.org |

Data from a study on the reduction of the ring-opened product of cis-2-benzoyl-1-benzyl-3-phenylaziridine rsc.org.

This compound can also serve as a synthon for the preparation of non-proteinogenic amino acids and their derivatives. A key strategy involves the regioselective ring-opening of the aziridine followed by functional group manipulation. For instance, the introduction of a carboxylic acid moiety or its precursor can lead to the formation of β-amino acids.

A notable approach is the nickel-catalyzed carboxylation of aziridines, which offers a direct route to β-amino acids. This method has been shown to have a broad functional group tolerance. The reductive ring-opening of aziridine-2-carboxylates with samarium diiodide is another powerful method to produce β-amino esters, which are direct precursors to β-amino acids. Although these methods have not been explicitly reported with this compound, the principles are applicable to activated aziridines.

Utility in Complex Molecule Synthesis

This compound serves as a valuable starting material for the synthesis of intricate molecular architectures, primarily owing to the high reactivity of the strained three-membered aziridine ring. This reactivity allows for a variety of ring-opening and cycloaddition reactions, providing access to diverse and densely functionalized molecules that are key intermediates in the synthesis of biologically significant compounds.

Precursors to Biologically Relevant Scaffolds and Alkaloids

The strained aziridine ring of this compound can be strategically opened by various nucleophiles to generate linear precursors with multiple functional groups. These precursors can then be elaborated into more complex cyclic systems, including various alkaloid scaffolds. The regioselectivity and stereoselectivity of the ring-opening reactions are crucial in determining the final structure of the target molecule.

For instance, the reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine, a closely related derivative, with dimethyl phosphite results in the exclusive cleavage of the C(2)-C(3) bond, leading to the formation of a functionalized aminoketone. This transformation highlights the susceptibility of the carbon-carbon bond of the aziridine ring to nucleophilic attack, a key feature that enables its use as a latent 1,2-diamino synthon or a precursor to other bifunctional molecules.

Furthermore, aziridines, in general, are well-established precursors for the synthesis of various nitrogen-containing heterocyclic scaffolds. Through [3+2] cycloaddition reactions, the aziridine ring can act as a three-atom component, reacting with various dipolarophiles to construct five-membered rings such as pyrrolidines, imidazolidines, and oxazolidines. These heterocyclic cores are prevalent in a wide array of natural products and pharmaceutically active compounds. The specific substitution pattern of this compound offers the potential to introduce phenyl and benzoyl groups into the resulting heterocyclic structures, providing a direct route to highly substituted and potentially bioactive molecules.

While direct and extensive examples of the synthesis of specific, named alkaloids from this compound are not abundantly documented in readily available literature, its structural features and demonstrated reactivity patterns with similar aziridines strongly suggest its utility as a versatile intermediate for accessing complex nitrogenous frameworks.

Synthesis of Aminoflavonoids and Aminochalcones

Current scientific literature does not provide specific and detailed methodologies for the direct synthesis of aminoflavonoids and aminochalcones from this compound. The established synthetic routes to these classes of compounds typically involve the Claisen-Schmidt condensation for chalcone synthesis, followed by further modifications to introduce the amino group and cyclize into the flavonoid scaffold. While the structural components of this compound (a benzoyl group and a phenyl group) are reminiscent of the building blocks of chalcones, its direct conversion into aminoflavonoids or aminochalcones is not a well-documented transformation.

Enabling Transformations for Molecular Diversification

The chemical reactivity of this compound provides a platform for various transformations that can lead to a diverse range of molecular structures. These transformations are pivotal for creating libraries of compounds for drug discovery and for accessing novel chemical entities.

The primary mode of reactivity for aziridines is ring-opening reactions, which can be initiated by a wide array of nucleophiles. The regioselectivity of this ring-opening in this compound is influenced by the electronic and steric effects of the benzoyl and phenyl substituents. Nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring, leading to different constitutional isomers. For example, as previously mentioned, the thermal addition of dimethyl phosphite to a similar aziridine derivative occurs exclusively at the C-3 position. The ability to control the site of ring-opening is a powerful tool for directing the synthesis towards a specific desired product.

Below is a table summarizing the potential outcomes of nucleophilic ring-opening of this compound:

| Nucleophile | Potential Site of Attack | Resulting Functional Group | Potential Product Scaffold |

| Organometallic Reagents (e.g., Grignard, Organocuprates) | C-2 or C-3 | Carbon-Carbon Bond | Substituted Amino Alcohols or Diamines |

| Amines | C-2 or C-3 | Carbon-Nitrogen Bond | 1,2-Diamines |

| Thiols | C-2 or C-3 | Carbon-Sulfur Bond | β-Amino Thioethers |

| Halides | C-2 or C-3 | Carbon-Halogen Bond | β-Haloamines |

In addition to ring-opening reactions, this compound can potentially participate in cycloaddition reactions. When appropriately activated, the aziridine can act as a 1,3-dipole precursor (an azomethine ylide) in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This strategy provides a convergent and stereocontrolled route to substituted pyrrolidines, a common motif in many biologically active compounds.

The versatility of this compound is further underscored by its potential use in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. The ability of the aziridine ring to be opened by a nucleophile, which can then participate in subsequent reactions with other components in the reaction mixture, makes it an attractive substrate for the development of novel MCRs to rapidly build molecular complexity.

Computational and Theoretical Investigations of 2 Benzoyl 3 Phenylaziridine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of 2-benzoyl-3-phenylaziridine. DFT calculations allow for the exploration of potential energy surfaces, enabling the identification of intermediates, transition states, and the determination of reaction pathways.

Studies on similar activated aziridines have shown that they can undergo a variety of transformations, including ring-opening reactions and cycloadditions. For this compound, two primary mechanistic pathways are often considered for its reactions:

Path A: C-C bond cleavage followed by C-N bond cleavage. This pathway is initiated by the cleavage of the bond between the carbonyl carbon and the adjacent aziridine (B145994) carbon.

Path B: C-N bond cleavage followed by C-C bond cleavage. This alternative pathway begins with the scission of one of the carbon-nitrogen bonds within the aziridine ring.

DFT studies on palladium-catalyzed reactions of aziridines have proposed that the initial step can be the oxidative cleavage of the C-C bond of a co-reactant, which then influences the subsequent ring-opening of the aziridine. The presence of a Lewis acid can also significantly lower the activation energy for both C-C and C-N bond cleavage.

In the context of [3+2] cycloaddition reactions, DFT calculations have been instrumental in understanding the mechanism. For instance, the reaction of N-substituted cis-2-benzoyl-3-phenylaziridines with allenes can lead to the formation of tetrasubstituted pyrroles. These computations support a polar concerted cycloaddition mechanism. The in-situ generation of an azomethine ylide via the cleavage of the C-N bond is a key step in this process.

Analysis of Transition States in Ring Opening and Cycloaddition Reactions

The analysis of transition states is a cornerstone of computational chemistry, providing critical information about the energy barriers and the geometry of the highest-energy point along a reaction coordinate. For this compound, understanding the transition states of its ring-opening and cycloaddition reactions is essential for predicting reactivity and selectivity.

In palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines, computational studies have identified and characterized the transition states for the key aziridine ring-opening step. These studies reveal that the interaction between the palladium catalyst and the aziridine substrate plays a crucial role in determining the regioselectivity of the ring opening. Energy decomposition analysis of these transition states can further elucidate the nature of these interactions.

For [3+2] cycloaddition reactions, DFT calculations have been used to determine the geometries and energies of the transition states. These calculations have shown that a concerted, though often asynchronous, mechanism is typical. In the reaction of azomethine ylides derived from aziridines with dipolarophiles, the calculations often point towards an energetically favorable syn/endo-transition state, which dictates the stereochemical outcome of the reaction.

| Reaction Type | Key Features of Transition State |

| Ring Opening | - Asynchronous bond breaking (C-C or C-N) - Influence of catalyst coordination - Can involve charged or radical intermediates |

| [3+2] Cycloaddition | - Concerted but asynchronous bond formation - "Envelope" or "twisted" conformations - Governs regio- and stereoselectivity |

Elucidation of Regioselectivity and Stereoselectivity through Computational Methods

Computational methods are invaluable for rationalizing and predicting the regioselectivity and stereoselectivity observed in reactions of this compound. These outcomes are determined by subtle electronic and steric factors that can be effectively modeled.

Regioselectivity in the ring-opening of unsymmetrical aziridines is a critical aspect. The site of nucleophilic attack is influenced by the substituents on the aziridine ring. For this compound, the electron-withdrawing benzoyl group at the C2 position and the phenyl group at the C3 position exert significant electronic and steric effects. DFT calculations can predict the preferred site of attack by comparing the activation energies for the different possible pathways. In palladium-catalyzed reactions, the nature of the ligand on the palladium catalyst has been shown to be a key factor in controlling the regioselectivity of the ring-opening.

Stereoselectivity in reactions such as [3+2] cycloadditions is determined by the facial selectivity of the approach of the reactants. Computational modeling of the transition states allows for the determination of the lowest energy pathway, which corresponds to the major observed stereoisomer. For example, the preference for endo or exo products in cycloaddition reactions can be rationalized by examining the stabilizing or destabilizing secondary orbital interactions in the respective transition states.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While DFT calculations provide valuable information about static structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and to understand how its flexibility might influence its reactivity.

A conformational analysis of this compound would reveal the preferred orientations of the benzoyl and phenyl substituents relative to the aziridine ring. This is important because the ground-state conformation can affect the accessibility of the reaction centers and the energy required to reach the transition state. The relative populations of different conformers can be determined from MD simulations by analyzing the trajectory of the molecule over time.

MD simulations can also be used to study the behavior of this compound in different solvent environments. The solvent can have a significant impact on the stability of different conformations and on the energetics of reaction pathways. By explicitly including solvent molecules in the simulation, it is possible to gain a more realistic understanding of the system's behavior.

Advanced Derivatization Strategies for 2 Benzoyl 3 Phenylaziridine

Chemical Modification for Enhanced Reactivity and Selective Transformations

The chemical modification of 2-benzoyl-3-phenylaziridine is primarily centered on the strategic opening of the aziridine (B145994) ring, which alleviates ring strain and provides a driving force for a multitude of transformations. nih.gov The benzoyl and phenyl substituents on the aziridine ring play a crucial role in activating the ring and influencing the regioselectivity and stereoselectivity of these reactions.

One of the key reactivity modes of this compound is its behavior as a precursor to azomethine ylides. google.com Thermal or photochemical induction can lead to the cleavage of the C-C bond of the aziridine ring, generating a highly reactive 1,3-dipole. This azomethine ylide can then participate in a variety of [3+2] cycloaddition reactions with different dipolarophiles, leading to the formation of five-membered heterocyclic rings. The nature of the dipolarophile and the reaction conditions can be modulated to achieve selective transformations.

Furthermore, the aziridine ring is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this attack is influenced by the electronic and steric nature of the substituents on the aziridine ring and the nucleophile itself. Acid catalysis can be employed to activate the aziridine nitrogen, further enhancing its reactivity towards weaker nucleophiles.

A notable example of selective transformation is the reaction of this compound with allenoates. This reaction can proceed through two distinct pathways depending on the reaction conditions and the substitution pattern of the allenoate. nih.gov It can undergo a formal [3+2] cycloaddition via C-N bond cleavage to yield highly substituted pyrroles, or it can participate in a [3+2] cycloaddition with an in-situ generated azomethine ylide to produce 4-methylenepyrrolidines. google.com The choice between these pathways can be influenced by factors such as the use of microwave irradiation or supercritical carbon dioxide as the reaction medium. nih.gov

The following table summarizes selected chemical modifications of this compound that highlight its enhanced reactivity and the selective nature of its transformations.

| Reactant | Reagent/Condition | Product | Transformation Type |

| cis-N-Benzyl-2-benzoyl-3-phenylaziridine | (1H-Tetrazol-5-yl)-allenes, Microwave irradiation | Tetrasubstituted pyrroles or 4-Methylenepyrrolidines | Formal [3+2] Cycloaddition or [3+2] Cycloaddition |

| This compound | 2-Mercaptoacetic acid | Thiomorpholine derivatives | Nucleophilic Ring-Opening/Cyclization |

| cis-N-Benzyl-2-benzoyl-3-phenylaziridine | Allenoates, Toluene (reflux) | 4-Methylenepyrrolidines | [3+2] Cycloaddition |

| N-Cyclohexyl-2-benzoyl-3-phenylaziridines | Allenoates, Supercritical CO2 | Functionalized pyrroles | Formal [3+2] Cycloaddition |

Tagging Strategies for Structural Elucidation and Analytical Characterization

While the primary focus of research on this compound has been its synthetic utility, various tagging strategies can be employed for its structural elucidation and analytical characterization. These strategies often involve the introduction of a specific chemical moiety—a "tag"—that imparts unique properties to the molecule, facilitating its detection and analysis by various spectroscopic and spectrometric techniques. Although specific studies on tagging this compound are not extensively documented, general methodologies for derivatizing aziridines for analytical purposes can be applied.

One common approach is derivatization for mass spectrometry (MS) analysis. The introduction of a tag with a high proton affinity can enhance the ionization efficiency of the molecule, leading to improved sensitivity in techniques like electrospray ionization (ESI)-MS. magtech.com.cn For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the analyte. For instance, the nitrogen of the aziridine ring can be derivatized with reagents like pentafluorobenzoyl chloride to create a derivative that is more amenable to GC analysis and can be detected with high sensitivity using negative ion chemical ionization. nih.gov